molecular formula C21H25N5OS B2565485 N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 904267-46-5

N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2565485
CAS No.: 904267-46-5
M. Wt: 395.53
InChI Key: QMWZWHDMNZYLQO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. The sulfanyl (-S-) linker connects the triazole ring to the acetamide group, which is further modified with an N-benzyl substituent.

Properties

IUPAC Name

N-benzyl-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c27-19(22-15-17-9-3-1-4-10-17)16-28-21-24-23-20(18-11-5-2-6-12-18)26(21)25-13-7-8-14-25/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWZWHDMNZYLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Molecular Formula : C18H24N4S
Molecular Weight : 344.48 g/mol
IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and subsequent modifications to introduce the benzyl and acetamide groups.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazole and triazole have shown promising results in inhibiting cancer cell proliferation. A study evaluating Src kinase inhibitors demonstrated that specific substitutions on benzyl groups can enhance or diminish biological activity. The compound's structure suggests potential interactions with key cellular pathways involved in cancer growth and metastasis.

Compound Cell Line GI50 (µM)
N-benzyl derivativeNIH3T3/c-Src527F1.34
N-benzyl derivativeSYF/c-Src527F2.30

This data indicates that structural modifications can significantly affect the potency of similar compounds.

Antimicrobial Activity

N-benzyl derivatives have also been studied for their antimicrobial properties. Compounds containing triazole rings have shown effectiveness against various bacterial strains. The presence of the sulfanyl group in the structure enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound could trigger programmed cell death in malignant cells.

Case Studies

In a notable study published in MDPI, researchers synthesized various N-benzyl substituted acetamides and evaluated their biological activities. The findings indicated that certain modifications significantly enhanced Src kinase inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, which exhibit structural diversity based on substituents at positions 4 and 5 of the triazole ring and the N-aryl/heteroaryl group of the acetamide. Below is a comparative analysis with key analogs from the literature:

Key Observations

The 1H-pyrrol-1-yl moiety at position 4 (shared with ’s compound) introduces aromatic heterocyclic character, which may influence π-π stacking interactions in biological targets . N-Benzyl substitution on the acetamide group contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which could modulate solubility and metabolic stability .

Synthetic Efficiency: Compounds with pyridinyl substituents (e.g., 6a, 6b) exhibit moderate yields (50–83%), while carboxylic acid derivatives (7b) show lower melting points (90°C), suggesting reduced crystallinity . The absence of synthetic data for the target compound highlights a gap; however, methods like alkylation of triazole-thiones (as in ) or Paal-Knorr condensation () may be applicable .

The target compound’s cyclohexyl and pyrrole groups may similarly engage hydrophobic pockets in enzymes or receptors . Anti-exudative activity observed in furan-containing analogs () suggests that heterocyclic substituents at position 5 could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions. For example:

  • Step 1 : Prepare the triazole-thione core (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-thione) via cyclization of thiocarbazides or hydrazine derivatives.
  • Step 2 : React the thione with N-benzyl-α-chloroacetamide in the presence of KOH or pyridine as a base (similar to procedures in and ).
  • Catalysts : Zeolite (Y-H) and pyridine are used to enhance reaction efficiency ( ).
  • Key Conditions : Reflux at 150°C for 5 hours ( ) or room-temperature alkylation ( ).

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : To confirm substituent integration (e.g., benzyl protons, pyrrole/phenyl groups) and regiochemistry of the triazole ring ( ).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm⁻¹, S–S/C–S stretches) ( ).
  • LC-MS : Validates molecular weight and purity ( ).
  • Elemental Analysis : Ensures stoichiometric accuracy ( ).

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer :

  • Recrystallization : Ethanol or ethanol-DMF mixtures are common solvents ( ).
  • Chromatography : TLC or HPLC to monitor reaction progress and isolate intermediates ( ).
  • Melting Point Analysis : Sharp melting points indicate crystalline purity ( ).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • PASS Program : Predicts potential biological targets (e.g., antiproliferative, anti-exudative activity) based on structural analogs ( ).
  • Molecular Docking : Evaluates binding affinity to receptors (e.g., HIV-1 protease in ) by modeling interactions between the triazole core, sulfanyl group, and target active sites.
  • SAR Studies : Modify substituents (e.g., cyclohexyl vs. furan/pyrrole groups) to correlate structural changes with activity ( ).

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?

  • Methodological Answer :

  • Comparative Bioassays : Test the compound against standardized cell lines (e.g., MCF-7 for antiproliferative activity) alongside structurally similar analogs ( ).
  • Solubility/Permeability Adjustments : Use prodrug strategies (e.g., hydroxylation of acetamide) to address discrepancies in in vitro vs. in vivo efficacy ( ).
  • Meta-Analysis : Cross-reference crystallographic data (e.g., X-ray structures in ) to confirm stereochemical influences on activity.

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer :

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., catalyst loading, temperature, solvent ratio) ( ).
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between reflux time (150°C) and pyridine concentration ( ).
  • Robustness Testing : Validate reproducibility under scaled-up conditions ( ).

Q. What are the challenges in elucidating the anti-exudative mechanism of this compound?

  • Methodological Answer :

  • In Vivo Models : Use carrageenan-induced rat paw edema ( ) to measure inhibition of inflammatory mediators (e.g., TNF-α, COX-2).
  • Target Identification : Screen kinase or protease inhibition profiles using high-throughput assays.
  • Metabolite Tracking : LC-MS/MS to identify active metabolites and degradation pathways ( ).

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antiproliferative activity of triazole-acetamide derivatives?

  • Methodological Answer :

  • Structural Nuances : Compare substituent effects (e.g., cyclohexyl vs. phenyl groups in vs. 13) on cytotoxicity.
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) to minimize experimental bias.
  • Synergistic Effects : Evaluate combination therapies (e.g., with cisplatin) to clarify standalone vs. adjuvant activity ( ).

Structure-Activity Relationship (SAR) Design

Q. How to design SAR studies for this compound’s anti-HIV potential?

  • Methodological Answer :

  • Core Modifications : Replace the pyrrole group with imidazole or pyridine ( ) to assess impact on HIV-1 reverse transcriptase inhibition.
  • Sulfanyl Group Optimization : Test methylsulfanyl vs. benzylsulfanyl analogs () for enhanced binding entropy.
  • Crystallography : Use X-ray data ( ) to guide steric and electronic adjustments.

Synthesis Optimization Table

ParameterStandard Protocol ( )Advanced Optimization ( )
CatalystZeolite (Y-H) + PyridineDoE-optimized catalyst mixtures
Reaction Time5 hours at 150°C3–7 hours (RSM-optimized)
SolventDioxane/WaterContinuous-flow reactors
Yield60–75%85–92% (DoE-validated)

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